2-(Difluoromethoxy)cyclohexan-1-amine
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Overview
Description
2-(Difluoromethoxy)cyclohexan-1-amine is a chemical compound with the molecular formula C7H13F2NO and a molecular weight of 165.18 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a cyclohexane ring, which is further substituted with an amine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)cyclohexan-1-amine typically involves the reaction of cyclohexanone with difluoromethyl ether in the presence of a suitable base to form the difluoromethoxycyclohexanone intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Alcohols, amines
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
2-(Difluoromethoxy)cyclohexan-1-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)cyclohexan-1-amine
- 2-(Methoxy)cyclohexan-1-amine
- 2-(Chloromethoxy)cyclohexan-1-amine
Uniqueness
2-(Difluoromethoxy)cyclohexan-1-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C7H13F2NO |
---|---|
Molecular Weight |
165.18 g/mol |
IUPAC Name |
2-(difluoromethoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)11-6-4-2-1-3-5(6)10/h5-7H,1-4,10H2 |
InChI Key |
DOMHTRAXANSGMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)OC(F)F |
Origin of Product |
United States |
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